molecular formula C8H6F3N3OS B163156 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole CAS No. 133840-98-9

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

Cat. No. B163156
CAS RN: 133840-98-9
M. Wt: 249.22 g/mol
InChI Key: DYZRKRXUAGGAPE-UHFFFAOYSA-N
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Description

“2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” is a chemical compound that belongs to the class of thiazoles . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . The presence of the thiazole ring in the compound could potentially contribute to antioxidant activity, which is beneficial in various biological processes and therapeutic applications.

Analgesic Activity

Compounds with a thiazole ring have been reported to exhibit analgesic (pain-relieving) properties . This suggests that our compound could potentially be used in the development of new analgesic drugs.

Anti-inflammatory Activity

Thiazole derivatives have also been associated with anti-inflammatory effects . Therefore, “2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” could potentially be used in the treatment of inflammatory diseases.

Antimicrobial and Antifungal Activity

The thiazole ring is a common feature in many antimicrobial and antifungal compounds . This suggests potential applications of our compound in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have shown antiviral properties . This indicates that our compound could potentially be used in antiviral drug development.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . A series of imidazo[2,1-b]thiazole derivatives demonstrated potent effects on a prostate cancer cell line . This suggests that “2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” could potentially be used in cancer therapy.

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective effects . This suggests potential applications of our compound in the treatment of neurodegenerative diseases.

Drug Discovery

The presence of the benzo[d]thiazole ring system, a common pharmacophore found in various bioactive molecules, suggests potential for “2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” to be investigated as a lead compound in drug discovery efforts.

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . These reactions can lead to changes in the activity of the target molecules, thereby affecting the physiological systems .

Biochemical Pathways

For instance, they can activate or inhibit enzymes, stimulate or block receptors, and alter the normal functioning of various biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

properties

IUPAC Name

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRKRXUAGGAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439668
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

CAS RN

133840-98-9
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 93.6 g of 2-amino-6-trifluoromethoxybenzothiazole in 420 cm3 of ethylene glycol under a stream of nitrogen are added 48 g of hydrazine hydrate and 42 g of hydrazine dihydrochloride. The mixture is heated for 2 hours at 140° C. After cooling, the precipitate is filtered off and triturated with a water/diethyl ether mixture (1/1 by volume). 89.9 g of 2-hydrazino-6-trifluoromethoxybenzothiazole are thus obtained, melting at 208° C.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two

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